![molecular formula C27H25N5O4S B2402231 6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide CAS No. 1351777-20-2](/img/no-structure.png)
6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide
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Overview
Description
The compound is a complex organic molecule with multiple heterocyclic rings, including a pyrido[1,2-a]pyrimidin ring and a thieno[3,2-d]pyrimidin ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule contains several functional groups, including amide, ketone, and aromatic ring structures. These groups can participate in a variety of chemical reactions and can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple heterocycles and functional groups in this compound suggest that it might have significant polar character and could be soluble in polar solvents .Scientific Research Applications
Antitumor Activity
A significant application of thieno[3,2-d]pyrimidine derivatives, closely related to the chemical , is in the field of antitumor activity. Studies have shown that these compounds exhibit potent anticancer properties. For instance, Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives displaying significant anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinomas, comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial Evaluation
Thieno[3,2-d]pyrimidine derivatives also show promise in antimicrobial applications. A study by Vlasov et al. (2022) explored the synthesis of similar compounds and their moderate antimicrobial activity against various bacteria, including S. aureus and E. coli (Vlasov et al., 2022).
Inhibitors in Enzymatic Activities
Another area of application is as inhibitors in various enzymatic processes. For example, Gangjee et al. (2008) synthesized derivatives that act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in cancer therapy (Gangjee et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
1351777-20-2 |
---|---|
Product Name |
6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide |
Molecular Formula |
C27H25N5O4S |
Molecular Weight |
515.59 |
IUPAC Name |
6-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C27H25N5O4S/c33-23(29-19-9-3-1-4-10-19)12-5-2-7-15-31-26(35)25-21(13-16-37-25)32(27(31)36)18-20-17-24(34)30-14-8-6-11-22(30)28-20/h1,3-4,6,8-11,13-14,16-17H,2,5,7,12,15,18H2,(H,29,33) |
InChI Key |
GYRLXICWIQPTDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 |
solubility |
not available |
Origin of Product |
United States |
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